

1H,1H-Perfluoro-1-nonanol material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1H,1H-Perfluoro-1-nonanol**

Cat. No.: **B1297880**

[Get Quote](#)

An In-depth Technical Guide to the Material Safety Data for **1H,1H-Perfluoro-1-nonanol** (CAS: 423-56-3)

Introduction

1H,1H-Perfluoro-1-nonanol, also known by its common synonym 8:1 Fluorotelomer alcohol (8:1 FTOH), is a specialty chemical characterized by a long, fully fluorinated carbon chain attached to a terminal alcohol group.^{[1][2]} Its unique properties, derived from the high electronegativity and stability of the carbon-fluorine bond, make it a subject of interest in various research applications, including the synthesis of fluorinated materials and as a building block in specialty chemistry.^[1] However, the same chemical stability that imparts desirable properties also raises significant safety and environmental considerations.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a standard Safety Data Sheet (SDS) to provide a deeper understanding of the causality behind safety protocols, ensuring that users can not only follow procedures but also appreciate the chemical principles that necessitate them. The information herein is synthesized from multiple authoritative sources to provide a robust framework for the safe and effective handling of this compound.

Section 1: Core Chemical Identity and Physical Properties

A foundational understanding of a chemical's physical properties is the first step in a rigorous safety assessment. These characteristics dictate its behavior under laboratory conditions and inform appropriate handling, storage, and emergency response measures. For instance, its solid form at room temperature and low water solubility are critical factors in designing spill control and cleanup procedures.[1][2][3]

The compound is a white crystalline solid under standard conditions.[1][3][4] Its high boiling point and relatively low flash point (though sources vary on the exact value) indicate that while it is not highly volatile at room temperature, it can become a vapor hazard if heated and requires careful management of ignition sources.[1][3][4]

Table 1: Physicochemical Data for **1H,1H-Perfluoro-1-nonanol**

Property	Value	Source(s)
CAS Number	423-56-3	[1][2][4]
Molecular Formula	C ₉ H ₁₈ F ₁₇ O	[1][3][4]
Molecular Weight	450.09 g/mol	[1][2][4]
Appearance	White to off-white solid, crystals, or powder	[1][3][4]
Melting Point	62 - 69 °C	[1][3][4]
Boiling Point	176 °C (at 740 mmHg)	[1][3]
Density	~1.67 - 1.68 g/cm ³ (estimate)	[1][4]
Flash Point	60.5 °C to 176 °C (Conflicting data exists)	[1][2][4]
Water Solubility	Insoluble	[1][2]
Solubility	Slightly soluble in DMSO and Methanol	[1][2]
Predicted pKa	12.88 ± 0.10	[1][2]

Note on Flash Point Discrepancy: The significant variation in reported flash points necessitates a conservative approach. Researchers should treat the compound as potentially flammable, especially when heated, and rigorously exclude ignition sources from the work area.

Section 2: Hazard Identification and GHS Classification

1H,1H-Perfluoro-1-nonanol is classified as a hazardous substance. The primary health concerns are severe eye damage and a suspicion of carcinogenicity.[\[2\]](#) The irritant nature of the compound is a common feature of many fluorinated alcohols and necessitates stringent measures to prevent contact.[\[1\]](#)

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

- Signal Word: Danger[\[2\]](#)
- GHS Hazard Pictograms: Health Hazard, Corrosion
- Hazard Statements:
 - H318: Causes serious eye damage.[\[2\]](#)
 - H351: Suspected of causing cancer.[\[2\]](#)
 - Additional historical classifications include irritation to skin and the respiratory system.[\[1\]](#)

The causal link between the chemical's structure and its hazards is critical to understand. The alcohol functional group can interact with biological tissues, while the highly stable perfluorinated tail contributes to the molecule's persistence, a factor often linked with long-term health effects like carcinogenicity.

[Click to download full resolution via product page](#)

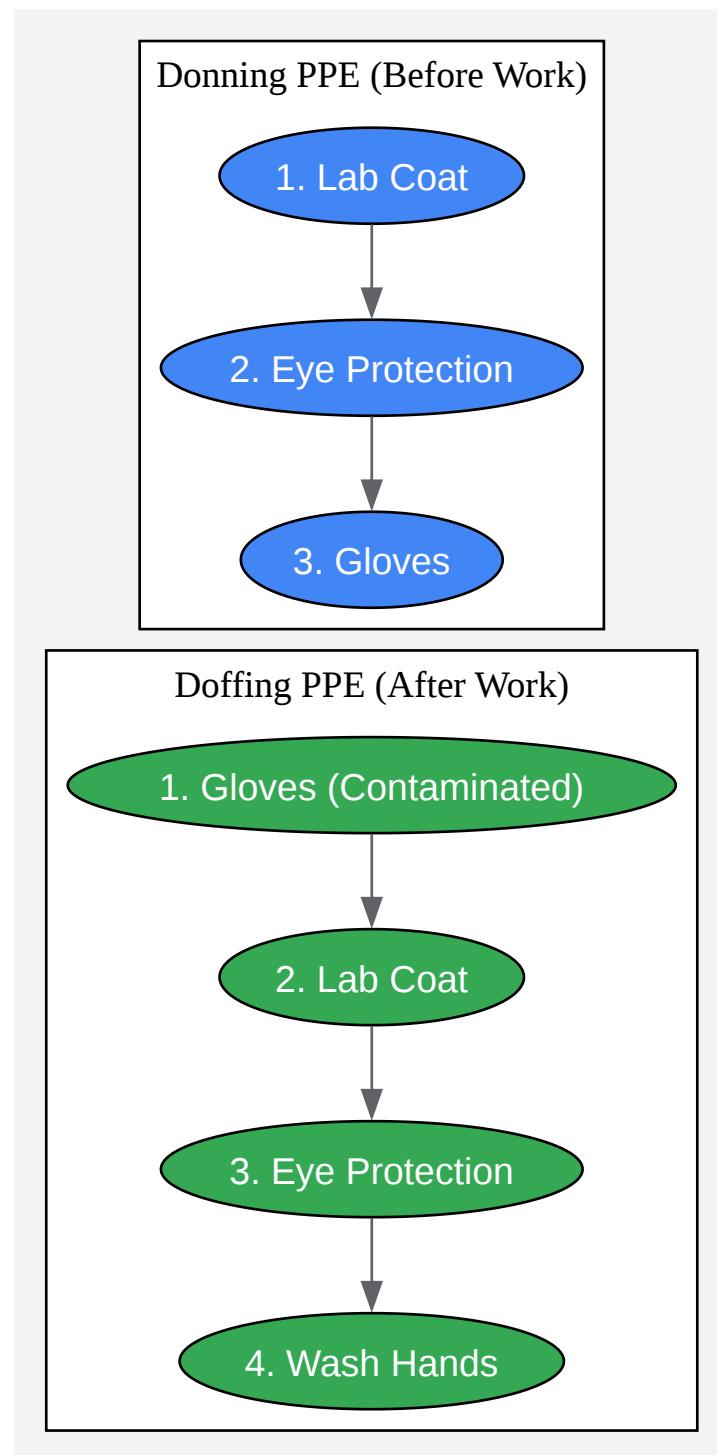
Caption: Logical flow from chemical properties to GHS hazards.

Section 3: Toxicological Profile

The toxicological properties of **1H,1H-Perfluoro-1-nonanol** have not been fully investigated, a critical piece of information that mandates a cautious approach.^{[3][5]} In the absence of comprehensive data, researchers must operate under the assumption of potential harm and adhere to the highest safety standards.

- **Eye Damage:** The classification for causing serious eye damage (H318) is the most acute and well-defined toxicological risk.^[2] This implies that contact can lead to significant and potentially irreversible injury. The mechanism likely involves severe irritation and chemical burns to the cornea and other sensitive tissues.
- **Carcinogenicity:** Its classification as a suspected carcinogen (H351) is a significant long-term health concern.^[2] This is based on limited evidence and warrants strict exposure minimization. Fluorotelomer alcohols can metabolize or degrade into persistent perfluorinated carboxylic acids (PFCAs) in the body and the environment, compounds which are known for their bioaccumulation and potential adverse health effects.
- **Other Routes of Exposure:** While less defined, historical data suggests it is an irritant to the skin and respiratory system.^[1] Inhalation of the dust or vapor and skin contact should be avoided.

Section 4: Safe Handling and Storage Protocols


A self-validating safety protocol is one where procedures are designed to inherently minimize risk at every step. The following protocols are designed with this principle in mind.

Exposure Control and Personal Protective Equipment (PPE)

Engineering controls are the first line of defense. All work with **1H,1H-Perfluoro-1-nanol**, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.^[5] An eyewash station and safety shower must be readily accessible.^[5]

Personal Protective Equipment (PPE) is mandatory and serves as the final barrier between the researcher and the chemical.

- Eye and Face Protection: Wear chemical safety goggles that conform to EU EN166 or OSHA 29 CFR 1910.133 standards.^{[3][5]} A face shield should be worn in situations with a higher risk of splashing.
- Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (tested to EN 374 or equivalent).^{[3][6]} Given the limited solubility data, nitrile gloves are a common choice, but glove compatibility should be verified with the manufacturer for prolonged contact.
- Respiratory Protection: Under normal conditions within a fume hood, respiratory protection is not required.^[3] If there is a risk of generating significant dust outside of a fume hood, a NIOSH-approved N95 or P1 particle filter respirator should be used.^[7]

[Click to download full resolution via product page](#)

Caption: Sequential workflow for donning and doffing PPE.

Standard Operating Procedure for Handling

- Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure all required equipment (spatulas, weigh boats, glassware) and PPE are present.
- Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the solid **1H,1H-Perfluoro-1-nonanol** using a clean spatula, avoiding the creation of airborne dust.
- Dissolution/Use: If preparing a solution, add the solvent to the solid slowly to prevent splashing. Ensure the container is appropriately labeled with the chemical name and all relevant GHS hazard pictograms.
- Post-Handling: Tightly cap all containers of the chemical. Decontaminate the work surface and any equipment used.
- PPE Removal: Following the workflow, remove gloves first, followed by the lab coat and eye protection. Immediately wash hands thoroughly with soap and water.

Storage and Incompatibility

Proper storage is essential to maintain the chemical's integrity and prevent hazardous reactions.

- Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[\[3\]](#)[\[5\]](#)[\[8\]](#) Several suppliers recommend storage in a freezer at -20°C under an inert atmosphere to ensure long-term stability.[\[1\]](#)[\[2\]](#)
- Incompatible Materials: Keep away from strong oxidizing agents, as these can cause exothermic and potentially dangerous reactions.[\[3\]](#)[\[5\]](#)
- Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[\[3\]](#)[\[5\]](#)

Section 5: Emergency and First Aid Procedures

In the event of an exposure, immediate and correct action is critical. The following table summarizes the recommended first aid measures.[\[3\]](#)[\[8\]](#)[\[9\]](#)

Table 2: First Aid Measures for **1H,1H-Perfluoro-1-nonanol** Exposure

Exposure Route	First Aid Protocol
Eye Contact	Immediately rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. [3] [9] Remove contact lenses, if present and easy to do. Seek immediate medical attention. [3]
Skin Contact	Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. [8] Seek medical attention if irritation develops or persists.
Inhalation	Move the person into fresh air. [8] [9] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.
Ingestion	Do NOT induce vomiting. [9] Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. [9] Get medical attention if symptoms occur. [3]

Section 6: Accidental Release and Disposal

Spill Response Protocol

For a small laboratory spill:

- Evacuate: Alert others in the immediate area and restrict access.
- Ventilate: Ensure the fume hood is operating correctly.
- Protect: Wear all required PPE, including respiratory protection if the spill is outside of a fume hood.
- Contain: Prevent the solid material from spreading or entering drains.[\[7\]](#)[\[8\]](#)

- Clean-Up: Carefully sweep or shovel the solid material into a suitable, labeled container for chemical waste disposal.[3][7] Avoid creating dust. Use spark-proof tools.[8]
- Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
- Dispose: Seal the waste container and dispose of it according to institutional and local regulations.

Waste Disposal

Due to its persistence and potential environmental toxicity, **1H,1H-Perfluoro-1-nonanol** and any materials contaminated with it must be treated as hazardous waste.[5] Do not dispose of it down the drain or in regular trash.[7][8] All waste must be collected in properly labeled, sealed containers and disposed of through a licensed hazardous waste contractor, in accordance with all local, state, and federal regulations.

Conclusion

1H,1H-Perfluoro-1-nonanol is a valuable chemical for specialized research but carries significant health and safety risks, primarily severe eye damage and suspected carcinogenicity. Its toxicological profile is incomplete, demanding a conservative and cautious approach to its handling. By understanding the chemical principles behind its hazards and rigorously applying engineering controls, appropriate PPE, and standardized protocols, researchers can mitigate these risks effectively. Adherence to the guidelines detailed in this document is essential for ensuring the safety of laboratory personnel and the protection of the environment.

References

- ChemicalBook. (2025). **1H,1H-PERFLUORO-1-NONANOL** - Safety Data Sheet.
- Alfa Chemistry. (n.d.). CAS 423-56-3 **1H,1H-PERFLUORO-1-NONANOL**.
- Chongqing Chemdad Co., Ltd. (n.d.). **1H,1H-PERFLUORO-1-NONANOL**.
- Carl ROTH. (2025). Safety Data Sheet: 1H,1H,2H,2H-Perfluoro-1-octanol.
- ChemicalBook. (2024). Chemical Safety Data Sheet MSDS / SDS - **1H,1H-PERFLUORO-1-HEPTANOL**.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Nonanol.
- Thermo Scientific Chemicals. (n.d.). **1H,1H,9H-Perfluoro-1-nonanol, 97%**.
- NIST. (n.d.). **1H,1H,9H-Hexadecafluoro-1-nonanol**.
- ChemicalBook. (2025). **1H,1H,2H,2H-Perfluoro-1-decanol** - Safety Data Sheet.

- Oakwood Chemical. (2024). SAFETY DATA SHEET - **1H,1H-Perfluoro-1-nonanol**.
- Cambridge Isotope Laboratories, Inc. (n.d.). 1H,1H,2H,2H-Perfluoro-1-octanol (6:2 FTOH) (unlabeled) 100 µg/mL in MeOH.
- ChemicalBook. (n.d.). **1h,1h-perfluoro-1-nonanol**.
- Synquest Labs. (2023). 1H,1H,2H,2H-Perfluoro-1-octan-ol Safety Data Sheet.
- Sigma-Aldrich. (2014). Material Safety Data Sheet - 1-Propanol.
- Sigma-Aldrich. (n.d.). 1H,1H,2H,2H-Perfluoro-1-decanol 97%.
- Toxic Docs. (n.d.). ECOTOXICITY PROFILE OF 1H,1H,2H,2H-PERFLUORODECANOL.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1H,1H-PERFLUORO-1-NONANOL Ten Chongqing Chemdad Co. , Ltd [chemdad.com]
- 2. 1H,1H-PERFLUORO-1-NONANOL price,buy 1H,1H-PERFLUORO-1-NONANOL - chemicalbook [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. 1H,1H,2H,2H-Perfluoro-1-decanol - Safety Data Sheet [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. louisville.edu [louisville.edu]
- To cite this document: BenchChem. [1H,1H-Perfluoro-1-nonanol material safety data sheet (MSDS) information]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297880#1h-1h-perfluoro-1-nonanol-material-safety-data-sheet-msds-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com